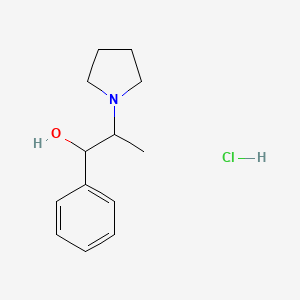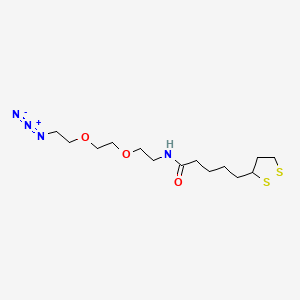
4,4'-Disulfanediylbis(1-methylpiperidine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4,4’-dithiobis[1-methyl-]: is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Piperidine, 4,4’-dithiobis[1-methyl-], typically involves the cyclization of primary amines with diols, catalyzed by transition metal complexes such as Cp*Ir. Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization. Additionally, microwave irradiation can be used to facilitate the cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium .
Industrial Production Methods: Industrially, piperidine derivatives are often produced through hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 4,4’-dithiobis[1-methyl-] can undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidines .
Applications De Recherche Scientifique
Chemistry: Piperidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, piperidine derivatives are used to study enzyme mechanisms and as ligands in receptor binding studies .
Medicine: Piperidine-based compounds have shown potential in treating various diseases, including cancer, hypertension, and Alzheimer’s disease. They are also used as anesthetics and analgesics .
Industry: In the industrial sector, piperidine derivatives are used as solvents, catalysts, and corrosion inhibitors .
Mécanisme D'action
The mechanism of action of Piperidine, 4,4’-dithiobis[1-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing functional groups can form disulfide bonds with cysteine residues in proteins, altering their structure and function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Pyridine: A six-membered ring with one nitrogen atom, used as a precursor in the synthesis of piperidines.
Pyrrolidine: A five-membered ring with one nitrogen atom, structurally similar but with different chemical properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in pharmaceuticals and as a chemical intermediate
Uniqueness: Its ability to form disulfide bonds makes it particularly useful in biological and medicinal chemistry .
Propriétés
Numéro CAS |
78637-14-6 |
|---|---|
Formule moléculaire |
C12H24N2S2 |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
1-methyl-4-[(1-methylpiperidin-4-yl)disulfanyl]piperidine |
InChI |
InChI=1S/C12H24N2S2/c1-13-7-3-11(4-8-13)15-16-12-5-9-14(2)10-6-12/h11-12H,3-10H2,1-2H3 |
Clé InChI |
SFNJGHYQVQOLNF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)SSC2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)

![2-[(3,5-Dibromophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068902.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)


![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)



![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
